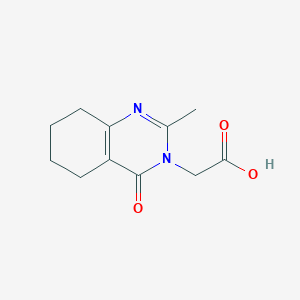![molecular formula C12H20N2O2 B11879960 9-Methyl-6-(propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 52153-45-4](/img/structure/B11879960.png)
9-Methyl-6-(propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[45]DECANE-2,4-DIONE is a chemical compound with the molecular formula C12H20N2O2 It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing isopropyl and methyl groups along with the necessary nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Applications De Recherche Scientifique
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE
- 8-METHYL-6,9-DIAZASPIRO[4.5]DECANE-7,10-DIONE
- 3-METHYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE
- 8-ETHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE
Uniqueness
6-ISOPROPYL-9-METHYL-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52153-45-4 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
9-methyl-6-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)9-5-4-8(3)6-12(9)10(15)13-11(16)14-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15,16) |
Clé InChI |
JFIJBPZIPDYERJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2(C1)C(=O)NC(=O)N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


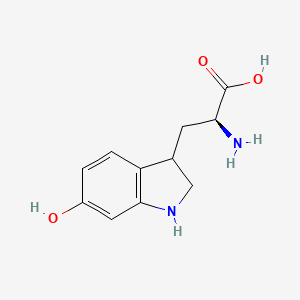
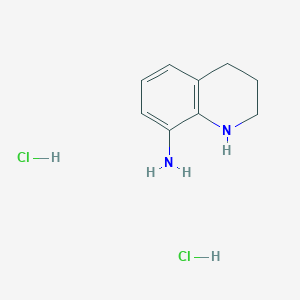
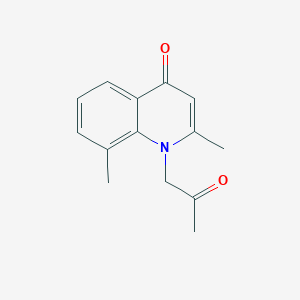
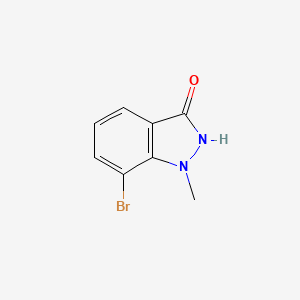

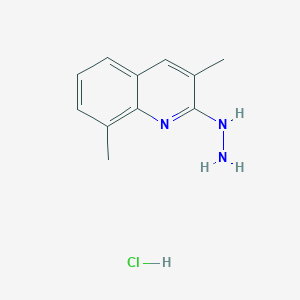
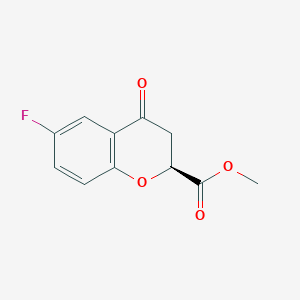



![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride](/img/structure/B11879935.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879939.png)
